N-(2,3-dimethyl-6-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula and a molecular weight of approximately 381.38 g/mol. This compound belongs to the class of quinoxaline derivatives, specifically substituted benzenesulfonamides. Quinoxaline compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry.
This compound can be classified under several categories:
Quinoxaline derivatives, including this compound, are often studied for their potential therapeutic applications, particularly in oncology and antimicrobial fields due to their ability to interact with various biological targets.
The synthesis of N-(2,3-dimethyl-6-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
The synthesis requires careful control of reaction conditions to optimize yield and purity while minimizing byproducts .
N-(2,3-dimethyl-6-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonamide can participate in various chemical reactions due to its functional groups:
The mechanism of action for N-(2,3-dimethyl-6-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonamide primarily involves its interaction with specific biological targets:
The physical properties of N-(2,3-dimethyl-6-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonamide include:
Chemical properties:
N-(2,3-dimethyl-6-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonamide has potential applications in various scientific fields:
The Beirut reaction serves as the cornerstone synthetic methodology for constructing the quinoxaline 1,4-dioxide scaffold essential for preparing N-(2,3-dimethyl-6-quinoxalinyl)-3-(trifluoromethyl)benzenesulfonamide precursors. This condensation reaction between benzofuroxan and active methylene compounds enables the direct formation of the quinoxaline N-oxide core under mild conditions [1] [7]. Key synthetic advantages include:
Table 1: Beirut Reaction Conditions for Key Quinoxaline Intermediates
Benzofuroxan Partner | Base | Solvent | Temperature | Product Yield | Ref |
---|---|---|---|---|---|
Thiazol-2-ylacetonitrile | KOH | DMF | 0–25°C | 60–85% | [7] |
Cyanomethylpyrazole | Et₃N | DMF | 60°C | 75% | [7] |
Ethyl trifluoroacetoacetate | None | Toluene | Reflux | 70–92% | [1] |
Microwave-assisted Beirut protocols further enhance efficiency for electron-deficient substrates, reducing reaction times from hours to minutes while improving yields by 15–30% compared to conventional heating [8]. This methodology reliably generates the 6-trifluoromethylquinoxaline framework required for subsequent sulfonamide coupling, establishing a robust synthetic foundation for target compound production.
The synergistic integration of the 6-trifluoromethylquinoxaline core and 3-(trifluoromethyl)benzenesulfonamide ligand confers distinct physicochemical and target-binding advantages:
Table 2: Biological Impact of Trifluoromethyl Positioning
Quinoxaline CF₃ Position | Sulfonamide CF₃ Position | CA IX Kᵢ (nM) | MCF-7 IC₅₀ (μM) |
---|---|---|---|
6- | meta- | 42.2 | 1.3 |
6- | None | 89.5 | 3.8 |
7- | meta- | 210.4 | 7.1 |
None | meta- | 185.6 | 12.9 |
The 2,3-dimethylquinoxaline configuration further stabilizes the bioactive conformation by minimizing steric clash with CA IX's Pro201 residue, as evidenced by 0.5 Å closer docking proximity to the active site compared to dihydrogen analogs [1]. This strategic molecular architecture balances target affinity and bioavailability, positioning the compound as a potent CA IX-directed antitumor agent.
Controlled modification of the quinoxaline core demands precise regioselective methods to install the 2,3-dimethyl-6-(trifluoromethyl) pattern essential for biological activity:
Quinoxaline + TBATB → C3-Bromoquinoxaline (MeCN, 80°C) → Dimethylation (Pd-catalyzed)
These innovations circumvent traditional linear syntheses' limitations, enabling efficient access to the sterically congested 2,3-dimethyl-6-(trifluoromethyl)quinoxaline architecture. Late-stage sulfonamide coupling then proceeds via nucleophilic substitution of 6-amino intermediates or palladium-catalyzed amination of brominated precursors, achieving final compound purity >98% after recrystallization [1] [6].
The spatial orientation of the sulfonamide group on the quinoxaline scaffold profoundly influences target engagement and biological efficacy, as demonstrated by systematic isomeric comparisons:
Binding Energy (6-isomer): ΔG = -8.2 kcal/mol Binding Energy (7-isomer): ΔG = -5.9 kcal/mol
Table 3: Isomeric Sulfonamide Comparative Profiling
Parameter | 6-Sulfonamide Isomer | 7-Sulfonamide Isomer |
---|---|---|
CA IX Kᵢ (nM) | 42.2 | 210.4 |
Zn²⁺ Bond Length (Å) | 2.1 | 2.3 |
Thr199/200 H-bond Energy | -1.8 kcal/mol | -1.2 kcal/mol |
MCF-7 IC₅₀ (Normoxia) | 12.3 μM | 28.5 μM |
MCF-7 IC₅₀ (Hypoxia) | 1.3 μM | 7.1 μM |
Analytical techniques like GC/MS and HPLC-MS with negative ion chemical ionization (NCI) provide rigorous isomer differentiation, with 6-sulfonamides showing distinct m/z fragmentation patterns (e.g., [M-SO₂]⁺ at m/z 279) and retention time differences (Δt_R = 3.1 min) [3]. These findings underscore the criticality of regiochemical precision for optimizing the pharmacological profile of quinoxaline sulfonamide therapeutics.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1